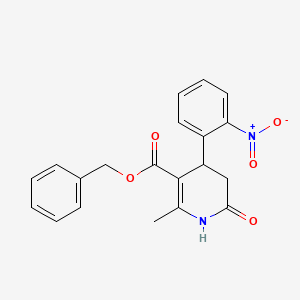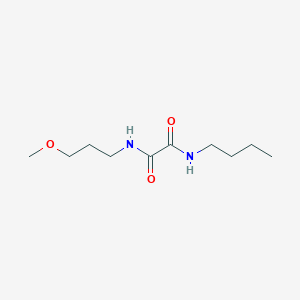![molecular formula C15H16N2O B5236619 N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
N-[(2-methylphenyl)(phenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)(phenyl)methyl]urea, also known as N-(α-methylbenzyl)-N'-phenylurea, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline solid with a molecular formula of C15H15N2O. This compound has been extensively studied for its potential applications in scientific research, especially in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors, thereby altering the activity of these molecules and leading to various physiological effects.
Biochemical and Physiological Effects:
This compound[(2-methylphenyl)(phenyl)methyl]urea has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea in lab experiments is its ability to selectively target specific enzymes and receptors. This makes it a valuable tool for investigating the function of these molecules in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea. One area of interest is the development of new analogs of this compound with improved selectivity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in experimental settings.
In conclusion, this compound[(2-methylphenyl)(phenyl)methyl]urea is a valuable tool for scientific research in the field of biochemistry and physiology. Its ability to selectively target specific enzymes and receptors makes it a valuable tool for investigating the function of these molecules in various physiological processes. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea can be achieved through several methods. One of the most commonly used methods involves the reaction of α-methylbenzylamine with phenyl isocyanate in the presence of a solvent such as toluene. The reaction mixture is then heated under reflux for several hours, after which the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea has been widely used in scientific research as a tool to investigate the biochemical and physiological effects of various compounds. It has been shown to interact with several key enzymes and receptors in the body, including the adenosine A1 receptor and the monoamine oxidase enzyme.
Propiedades
IUPAC Name |
[(2-methylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-5-6-10-13(11)14(17-15(16)18)12-8-3-2-4-9-12/h2-10,14H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBUUPJRYPTPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)


![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)